molecular formula C14H15N3O2S B14156577 4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one CAS No. 137918-82-2

4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one

Cat. No.: B14156577
CAS No.: 137918-82-2
M. Wt: 289.35 g/mol
InChI Key: ATEYXONYQCNJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one is a complex organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one typically involves multi-step reactions. One common method includes the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction forms an intermediate, which is then further reacted with various reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar nitrogen-containing rings.

    Oxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.

    Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen.

Uniqueness

4-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl)-2-methyl-4H-1,3-oxazol-5-one is unique due to its combined imidazole and oxazole rings, which provide a versatile platform for various chemical reactions and biological activities. This dual functionality is not commonly found in simpler heterocyclic compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

137918-82-2

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

4-[4,5-dihydro-1H-imidazol-2-ylsulfanyl(phenyl)methyl]-2-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C14H15N3O2S/c1-9-17-11(13(18)19-9)12(10-5-3-2-4-6-10)20-14-15-7-8-16-14/h2-6,11-12H,7-8H2,1H3,(H,15,16)

InChI Key

ATEYXONYQCNJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)O1)C(C2=CC=CC=C2)SC3=NCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.